molecular formula C15H19NO4 B1270459 N-Cbz-4-piperidineacetic acid CAS No. 63845-28-3

N-Cbz-4-piperidineacetic acid

Cat. No.: B1270459
CAS No.: 63845-28-3
M. Wt: 277.31 g/mol
InChI Key: BUNUQMSIKUGVKD-UHFFFAOYSA-N
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Description

N-Cbz-4-piperidineacetic acid: is a chemical compound with the molecular formula C₁₅H₁₉NO₄. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-4-piperidineacetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of an acetic acid moiety at the 4-position of the piperidine ring. One common method involves the reaction of 4-piperidone with benzyl chloroformate to form N-Cbz-4-piperidone, which is then reduced to N-Cbz-4-piperidine. The final step involves the carboxylation of the 4-position to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Cbz-4-piperidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cbz-4-piperidone, while reduction may produce N-Cbz-4-piperidinol .

Scientific Research Applications

Chemistry: N-Cbz-4-piperidineacetic acid is widely used as an intermediate in the synthesis of various organic compounds. Its protected piperidine ring makes it a valuable building block for the construction of complex molecules .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for investigating the biological activity of piperidine-containing molecules .

Medicine: Its piperidine core is a common motif in many therapeutic agents .

Industry: this compound is used in the production of fine chemicals and specialty chemicals. Its versatility in chemical synthesis makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of N-Cbz-4-piperidineacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the piperidine nitrogen, allowing selective reactions at other positions on the molecule. The compound can act as a precursor to active pharmaceutical ingredients by undergoing deprotection and subsequent functionalization .

Comparison with Similar Compounds

    N-Boc-4-piperidineacetic acid: Similar to N-Cbz-4-piperidineacetic acid but with a tert-butyloxycarbonyl (Boc) protecting group.

    N-Fmoc-4-piperidineacetic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the benzyloxycarbonyl group.

Uniqueness: this compound is unique due to its benzyloxycarbonyl protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required .

Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNUQMSIKUGVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363611
Record name N-Cbz-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63845-28-3
Record name N-Cbz-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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